

A Comparative Guide to the Biological Activity of Substance P (2-11)

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Compound of Interest

Compound Name: Substance P (2-11)

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This guide provides a comparative analysis of published findings on the biological activity of **Substance P (2-11)**, a peptide fragment of the neuropeptide Substance P (SP). Data is presented to compare its activity with the parent peptide and other key fragments, supported by detailed experimental protocols and pathway visualizations.

Introduction to Substance P and Its Metabolites

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family.[1] It is a key mediator in pain transmission, inflammation, and mood regulation, exerting its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] In biological systems, SP is rapidly broken down by various peptidases into smaller fragments. These metabolites, including N-terminal fragments like SP (1-7) and C-terminal fragments like SP (5-11), can possess distinct biological activities that may differ from, or even oppose, the parent peptide.[3][4]

Substance P (2-11) is an N-terminally truncated metabolite formed by the cleavage of the Arg¹-Pro² bond of Substance P, a reaction catalyzed by aminopeptidase P.[5] While it is consistently identified as a metabolite in both in vitro and in vivo models, its specific biological functions are

less extensively characterized than those of other fragments.[5] This guide aims to synthesize the existing data to provide a clear comparison of its activity.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative and qualitative data on the biological activities and receptor binding profiles of **Substance P (2-11)** and related peptides.

Table 1: Comparison of Biological Activities of Substance P and Its Fragments

Peptide Fragment	Known Biological Activities	Key References
Substance P (1-11)	Potent NK1R agonist; involved in pain transmission, neurogenic inflammation, vasodilation, mood regulation, and cell proliferation.[1][2][6]	[1][2][6]
Substance P (2-11)	Induces contraction of guinea pig ileum; inhibits permeation of ³ H-SP across brain microvascular endothelial cell (BBMEC) monolayers.[3]	[3]
Substance P (3-11)	Binds to NK1R; induces contraction of guinea pig ileum; promotes human monocyte chemotaxis.[3][7]	[3][7]
Substance P (4-11)	A Substance P agonist that is highly selective for NK1 receptors.[3]	[3]
Substance P (5-11)	Binds to NK1R; often the most abundant metabolite in certain cell types (e.g., fibroblasts, macrophages).[3][8]	[3][8]
Substance P (6-11)	Binds to NK1R; causes depolarization of motoneurons and produces a hypotensive effect.[3]	[3]
Substance P (1-7)	Exerts depressor and bradycardic (heart rate slowing) effects when applied to the nucleus tractus solitarius.[3]	[3]

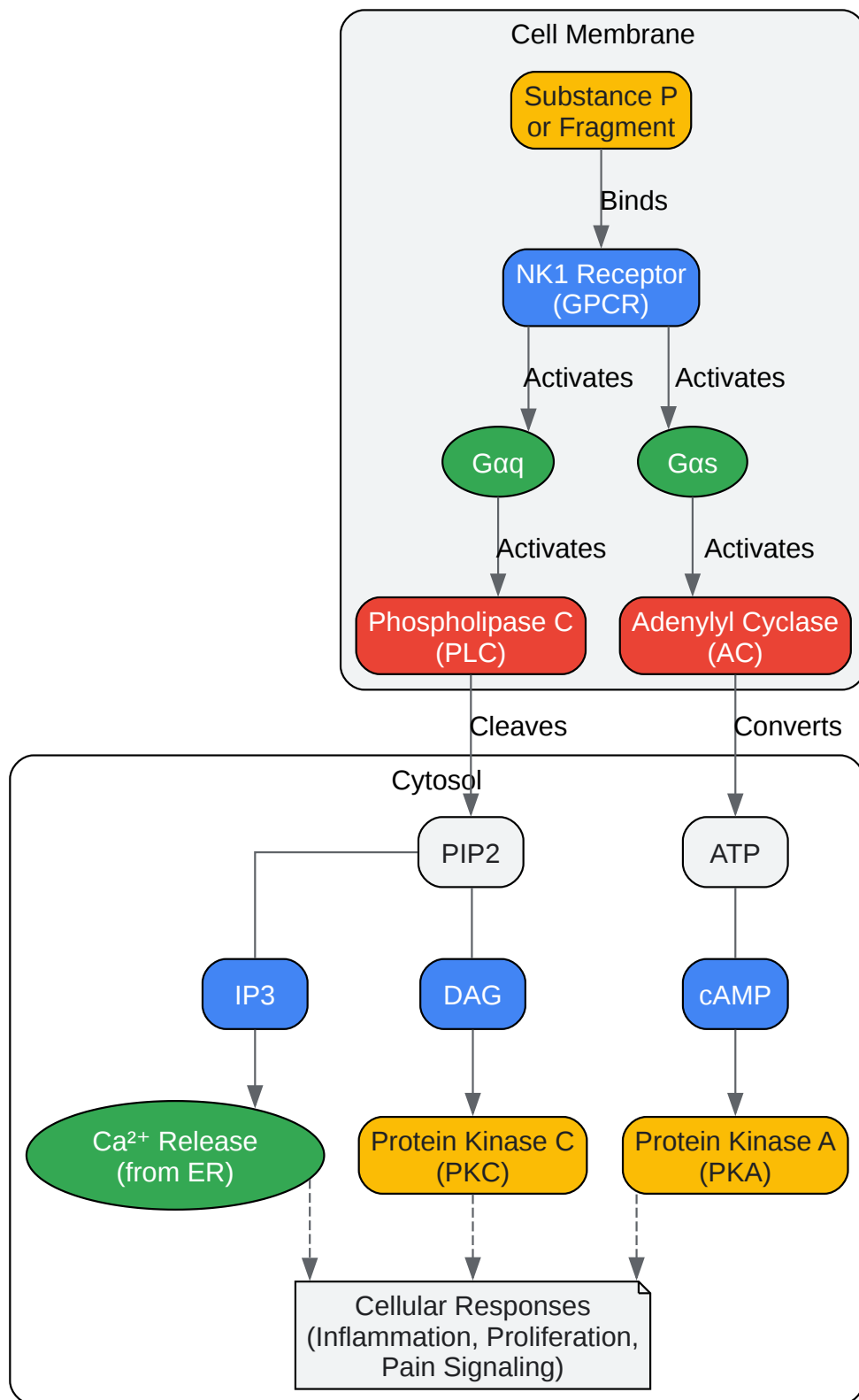
Table 2: Comparative Receptor Binding Affinities at the NK1 Receptor

Ligand	Tissue/Cell Model	Binding Affinity (Kd) / Potency	Key References
[¹²⁵ I]Bolton-Hunter SP	Rat Submandibular Gland	456 pM	[7]
[¹²⁵ I]Bolton-Hunter [Sar ⁹ ,Met(O ₂) ¹¹]SP	Rat Submandibular Gland	105 pM	[7]
[³ H][Sar ⁹ ,Met(O ₂) ¹¹]SP	Rat Brain Membranes	1.4 - 2.0 nM	[9][10]
Substance P (1-11)	Rat Brain / Salivary Gland	High affinity; potent competitor for selective NK1R radioligands.	[7][9]
Substance P (3-11)	Rat Brain / Salivary Gland	High potency, slightly lower than full-length SP.	[7]
Substance P (5-11)	Rat Brain / Salivary Gland	Moderate potency, lower than SP (3-11).	[7]
Neurokinin A (NKA)	Rat Brain / Salivary Gland	Significantly lower potency at NK1R compared to SP fragments.	[7][9]
Neurokinin B (NKB)	Rat Brain / Salivary Gland	Significantly lower potency at NK1R compared to SP fragments.	[7][9]

Note: Direct binding affinity data for **Substance P (2-11)** is not readily available in the cited literature. Its activity is often inferred from functional assays.

Signaling Pathways and Visualizations

Substance P and its C-terminal fragments activate the NK1 receptor, which couples to G-proteins to initiate downstream signaling cascades. The primary pathways involve the activation of Phospholipase C (PLC) and Adenylyl Cyclase (AC).[2] Interestingly, some SP metabolites retain the ability to trigger calcium mobilization but lose the capacity to stimulate cAMP production, suggesting a potential for biased agonism.[8]



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Caption: Canonical signaling pathways of the Neurokinin-1 (NK1) Receptor.

Experimental Protocols

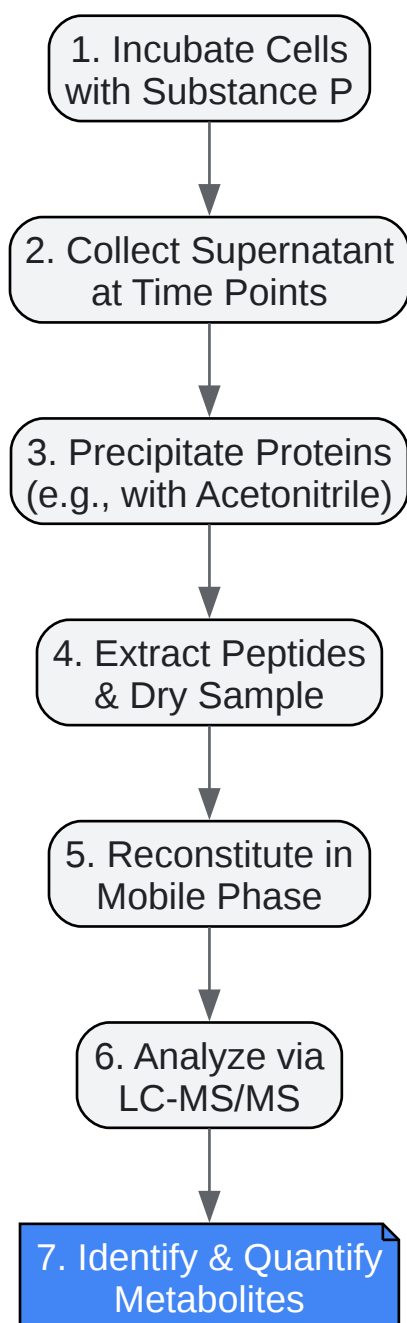
Replicating published findings requires precise methodologies. Below are detailed protocols for key experiments used to characterize the activity of Substance P fragments.

Protocol: Metabolite Identification by LC-MS/MS

This protocol is based on methodologies used to identify SP fragments produced at the blood-brain barrier.[5]

- Objective: To identify and quantify **Substance P (2-11)** and other metabolites produced by cells or tissues.
- Materials:
 - Cell culture model (e.g., brain microvascular endothelial cells).
 - Substance P (1-11) standard.
 - Internal standards (synthetic SP fragments, including SP 2-11).
 - Cell lysis buffer, protein precipitation solution (e.g., acetonitrile).
 - High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
- Procedure:
 - Incubation: Incubate cultured cells with a known concentration of Substance P (e.g., 10 μ M) for a specified time course (e.g., 0-5 hours).
 - Sample Collection: Collect the cell culture supernatant at each time point.
 - Protein Precipitation: Stop the enzymatic reactions and precipitate proteins by adding ice-cold acetonitrile to the supernatant. Centrifuge to pellet the precipitated protein.
 - Extraction: Collect the resulting supernatant containing the peptides and evaporate to dryness under a vacuum.

- Reconstitution: Reconstitute the dried peptide extract in a mobile phase solution suitable for LC-MS/MS analysis.
- LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a C18 column for peptide separation via a gradient elution program. Set the mass spectrometer to detect the specific mass-to-charge ratios (m/z) of Substance P and its expected metabolites, including SP (2-11).
- Data Analysis: Identify metabolites by comparing their retention times and mass spectra with those of the synthetic standards. Quantify the concentration of each metabolite based on the area under the curve relative to the internal standard.



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Caption: Experimental workflow for identifying Substance P metabolites.

Protocol: Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity of unlabelled ligands by measuring their ability to displace a radiolabeled ligand from its receptor.[7][9]

- Objective: To determine the relative binding affinity of **Substance P (2-11)** and other fragments for the NK1 receptor.
- Materials:
 - Membrane preparations from NK1R-expressing tissue (e.g., rat brain, guinea pig ileum) or cells.
 - Radiolabeled NK1R-selective ligand (e.g., [³H][Sar⁹,Met(O₂)¹¹]SP).
 - Unlabeled competitor peptides: Substance P (1-11), SP (2-11), other fragments.
 - Binding buffer, wash buffer.
 - Glass fiber filters and a cell harvester.
 - Scintillation counter and scintillation fluid.
- Procedure:
 - Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically near its K_d value), and varying concentrations of the unlabeled competitor peptide (from ~10⁻¹² to 10⁻⁵ M).
 - Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
 - Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
 - Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
 - Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} (the concentration of competitor that displaces 50% of the specific binding). The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.

Protocol: Guinea Pig Ileum Contraction Assay

This is a classic functional bioassay to measure the contractile activity of tachykinin agonists.[3]

- Objective: To measure the ability of **Substance P (2-11)** to induce smooth muscle contraction via NK1R activation.
- Materials:
 - Freshly isolated guinea pig ileum segment.
 - Organ bath system with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
 - Isotonic force transducer and data acquisition system.
 - Substance P (1-11) and its fragments (including SP 2-11).
- Procedure:
 - Tissue Preparation: Mount a segment of the longitudinal muscle of the guinea pig ileum in the organ bath under a resting tension (e.g., 1 g).
 - Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with frequent washing with fresh physiological salt solution.
 - Cumulative Concentration-Response Curve: Add the agonist (e.g., SP 2-11) to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has plateaued.
 - Recording: Record the isometric contractions using the force transducer.

- **Data Analysis:** Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., Substance P or carbachol). Plot the response against the logarithm of the agonist concentration to obtain a concentration-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximum effect).
- **Comparison:** Compare the EC₅₀ and Emax values of SP (2-11) with those of full-length Substance P and other fragments to determine relative potency and efficacy.

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